molecular formula C14H14N2O3S B2605759 2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide CAS No. 1396638-09-7

2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2605759
CAS No.: 1396638-09-7
M. Wt: 290.34
InChI Key: YXAHXZSYBSQJEA-UHFFFAOYSA-N
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Description

2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide is a compound that belongs to the class of pyrano[4,3-d][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzamide moiety, a methoxy group, and a pyrano[4,3-d][1,3]thiazole ring system, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide typically involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the pyrano[4,3-d][1,3]thiazole ring system. This intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction is usually carried out in an organic solvent, such as dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzylamine
  • 2-hydroxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide
  • 2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzoic acid

Uniqueness

2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and bioavailability, while the pyrano[4,3-d][1,3]thiazole ring system contributes to its stability and reactivity .

Biological Activity

2-Methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, anticonvulsant effects, and other pharmacological activities based on recent studies.

Chemical Structure

The compound features a complex structure that includes a pyrano-thiazole core, which is essential for its biological activity. The molecular formula is C12H11N3O2SC_{12}H_{11}N_{3}O_{2}S, and the IUPAC name is 2-methoxy-N-(6H-pyrano[4,3-d][1,3]thiazol-2-yl)benzamide.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
HeLa7.01 ± 0.60Induction of apoptosis
MCF-78.55 ± 0.35Inhibition of topoisomerase II
Jurkat<10Disruption of microtubule formation

These results indicate that the compound may exert its effects by interfering with critical cellular processes involved in cancer cell proliferation and survival .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been explored. A study reported that compounds with a similar thiazole structure exhibited significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) analysis suggested that the presence of the methoxy group enhances the anticonvulsant effect by modulating neurotransmitter levels .

Additional Pharmacological Effects

In addition to anticancer and anticonvulsant activities, thiazole-based compounds have demonstrated various other biological effects:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi.
  • Anti-inflammatory Effects : Compounds have been noted to reduce inflammation markers in vitro and in vivo.

Case Studies

  • Study on Anticancer Activity : A recent investigation into a series of thiazole derivatives revealed that those containing a methoxy group exhibited enhanced cytotoxicity against breast cancer cells compared to their non-methoxylated counterparts. The study emphasized the importance of functional group variations in optimizing therapeutic efficacy .
  • Anticonvulsant Efficacy : Another study evaluated the anticonvulsant properties of various thiazole derivatives using the maximal electroshock seizure (MES) test. The results indicated that modifications at the benzamide position significantly influenced the anticonvulsant activity .

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-18-11-5-3-2-4-9(11)13(17)16-14-15-10-6-7-19-8-12(10)20-14/h2-5H,6-8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAHXZSYBSQJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)COCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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